molecular formula C11H18O4 B13953212 Lactic acid, acetate, cyclohexyl ester CAS No. 64058-36-2

Lactic acid, acetate, cyclohexyl ester

Cat. No.: B13953212
CAS No.: 64058-36-2
M. Wt: 214.26 g/mol
InChI Key: PRYGJUVRMNIDAI-UHFFFAOYSA-N
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Description

Lactic acid, acetate, cyclohexyl ester is an organic compound that belongs to the ester family. Esters are known for their pleasant aromas and are commonly found in nature, contributing to the fragrances of fruits and flowers. This particular ester is formed from lactic acid, acetic acid, and cyclohexanol. It is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lactic acid, acetate, cyclohexyl ester can be synthesized through the esterification of lactic acid with acetic acid and cyclohexanol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to speed up the process. The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to a specific temperature to facilitate the reaction, and the ester is then separated and purified through distillation.

Chemical Reactions Analysis

Types of Reactions

Lactic acid, acetate, cyclohexyl ester undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back into lactic acid, acetic acid, and cyclohexanol in the presence of water and an acid or base catalyst.

    Reduction: The ester can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The ester can undergo nucleophilic substitution reactions where the ester group is replaced by another nucleophile.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: Lactic acid, acetic acid, and cyclohexanol.

    Reduction: Alcohols derived from the ester.

    Substitution: New esters or amides depending on the nucleophile used.

Scientific Research Applications

Lactic acid, acetate, cyclohexyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Studied for its potential use in biodegradable polymers and as a precursor for other bio-based chemicals.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Used in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.

Mechanism of Action

The mechanism of action of lactic acid, acetate, cyclohexyl ester involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by esterases to release lactic acid, acetic acid, and cyclohexanol, which can then enter various metabolic pathways. The ester itself can act as a solvent, facilitating the dissolution and transport of other molecules.

Comparison with Similar Compounds

Lactic acid, acetate, cyclohexyl ester can be compared with other esters such as ethyl acetate and methyl butyrate. While all these esters share similar chemical properties, this compound is unique due to its specific combination of lactic acid, acetic acid, and cyclohexanol, which imparts distinct physical and chemical properties.

Similar Compounds

    Ethyl acetate: Commonly used as a solvent in nail polish removers and glues.

    Methyl butyrate: Known for its fruity aroma and used in flavorings and fragrances.

    Propyl acetate: Used as a solvent in coatings and inks.

This compound stands out due to its unique combination of components, making it suitable for specific applications where other esters may not be as effective.

Properties

CAS No.

64058-36-2

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

cyclohexyl 2-acetyloxypropanoate

InChI

InChI=1S/C11H18O4/c1-8(14-9(2)12)11(13)15-10-6-4-3-5-7-10/h8,10H,3-7H2,1-2H3

InChI Key

PRYGJUVRMNIDAI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC1CCCCC1)OC(=O)C

Origin of Product

United States

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